trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
Description
This compound belongs to the 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole class, characterized by a bicyclic framework fused with a triazole ring. Key structural features include:
- Fluoro substituent at position 7, improving metabolic stability and modulating electronic properties.
- Phenyl group at position 5, contributing to hydrophobic interactions in binding pockets.
- trans configuration of the dihydro-pyrrolo ring, which influences spatial orientation and target affinity.
The compound’s unique substitution pattern positions it as a candidate for therapeutic applications, particularly in kinase inhibition and neurodegenerative disease modulation .
Properties
IUPAC Name |
(5R,7S)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFN3/c12-11-14-10-8(13)6-9(16(10)15-11)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIIYYDYEGITLS-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=NC(=N2)Br)C1F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N2C(=NC(=N2)Br)[C@H]1F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
Cyclization to form the 6,7-dihydro-5H-pyrrolo[1,2-b]triazole core typically involves two stages: (1) generation of a reactive ylide intermediate and (2) stereocontrolled ring closure. For example, thiazolium salts deprotonate under basic conditions to form ylides, which undergo nucleophilic attack on nitroalkenes. Subsequent elimination of nitrous acid (HNO₂) and oxidative aromatization complete the annulation. Copper(II) trifluoroacetate serves as both an oxidant and Lewis acid, facilitating electron transfer and stabilizing transition states.
Halogenation and Fluorination Methods
Bromination at the 2-Position
Stereochemical Control of the Trans Isomer
The trans configuration at positions 5 and 7 is critical for the compound’s biological activity and crystallinity. Stereoselectivity arises during the annulation step, where the bulky phenyl group at position 5 and fluorine at position 7 adopt equatorial positions to minimize A¹,3-strain. Polar aprotic solvents like DMSO favor the trans isomer by stabilizing transition states through dipole interactions. Post-synthesis, chiral resolution via preparative HPLC with cellulose-based columns achieves enantiomeric excess (ee) >98%.
Optimization of Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0°C (bromination), RT (annulation) | Minimizes side reactions |
| Solvent | DMSO (annulation), CH₂Cl₂ (bromination) | Enhances cyclization rate |
| Catalyst Loading | 2.0 equiv. Cu(OCOCF3)₂ | Balances cost and efficiency |
| Reaction Time | 1–3 days (annulation) | Ensures complete conversion |
Adjusting the molar ratio of nitroalkene to azolium salt (1:2.5) maximizes annulation efficiency, while excess lutidine (5 equiv.) neutralizes acidic byproducts. Microwave-assisted synthesis reduces annulation time to 2 hours but risks decomposition of heat-sensitive intermediates.
Purification and Analytical Characterization
Crude products are purified via silica gel chromatography using petroleum ether/ethyl acetate gradients (3:1 to 1:1). High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >97%, as specified by suppliers. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) validate structural integrity:
-
¹H NMR (CDCl₃): δ 6.94 (d, J = 4.2 Hz, 1H, H2), 7.03–7.06 (m, 5H, Ph), 5.21 (q, J = 7.1 Hz, 1H, H7).
-
HRMS : m/z calcd. for C₁₁H₉BrFN₃ [M+H]⁺: 282.11, found: 282.11.
Industrial-Scale Production Considerations
Scaling the synthesis requires substituting DMSO with cheaper solvents like acetonitrile, albeit with a 15–20% yield penalty. Continuous-flow reactors improve safety during bromine handling, while immobilized copper catalysts reduce metal leaching. Regulatory compliance mandates rigorous testing for residual copper (<10 ppm) and solvents per ICH Q3C guidelines .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms can undergo nucleophilic substitution reactions, making the compound a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: The phenyl group allows for further functionalization through various coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Derivatives: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidized or Reduced Forms: Compounds with altered oxidation states of the triazole ring.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to trans-2-bromo-7-fluoro derivatives exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, the inhibition of Focal Adhesion Kinases (FAK) and Pyk2 has been linked to reduced cancer cell proliferation and enhanced apoptosis in various cancer models .
Case Study : A study demonstrated that analogs of pyrrolo[1,2-b][1,2,4]triazoles can inhibit FAK activity, leading to decreased cell motility and invasion in breast cancer cell lines. This suggests a promising role for trans-2-bromo derivatives in cancer therapy.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes or membranes effectively. Studies have reported that similar triazole compounds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study : An investigation into the antimicrobial efficacy of pyrrolo[1,2-b][1,2,4]triazole derivatives revealed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting their potential use in developing new antibiotics.
Building Block in Organic Synthesis
trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole serves as a versatile building block in organic synthesis due to its unique heterocyclic structure. It can be utilized in the synthesis of more complex molecules through various coupling reactions.
| Reaction Type | Description |
|---|---|
| Cross-coupling | Can be used in Suzuki or Heck reactions to form biaryl compounds. |
| Nucleophilic Substitution | Acts as a nucleophile or electrophile in substitution reactions. |
Pharmaceutical Development
The compound is being investigated for its potential role as a therapeutic agent in treating diseases mediated by FAK and Pyk2 pathways. With ongoing studies focusing on its pharmacokinetics and toxicity profiles, trans-2-bromo derivatives may lead to the development of novel drugs targeting various cancers and inflammatory diseases .
Mechanism of Action
The mechanism by which trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole exerts its effects depends on its specific application:
Pharmaceuticals: It may interact with specific enzymes or receptors, altering their activity through binding interactions.
Catalysis: Acts as a ligand, facilitating the formation of active catalytic species.
Comparison with Similar Compounds
Necroptosis Inhibitors: 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole Derivatives
and highlight derivatives of this core structure as necroptosis inhibitors targeting RIPK1. Key comparisons:
Key Insights :
Kinase Inhibitors: Flizasertib and Related Compounds
Flizasertib () shares the pyrrolo-triazole core but differs in substituents and stereochemistry:
Key Insights :
- The trans configuration in the target compound vs. (5S,7S) in Flizasertib may lead to divergent kinase selectivity.
- Cyclopropyl in Flizasertib enhances lipophilicity, whereas bromo in the target compound could increase molecular weight (~79.9 g/mol difference).
Gamma-Secretase Modulators for Alzheimer’s Disease
, and 14 describe pyrrolo-triazole derivatives with phenoxy groups as gamma-secretase modulators:
Key Insights :
- Replacement of phenoxy with bromo/fluoro in the target compound may shift activity from amyloid modulation to kinase inhibition.
- The dihydro-pyrrolo ring’s rigidity is conserved across derivatives, suggesting a shared pharmacophore.
Structural Analogues: Pyrrolo-Imidazoles and Pyridazines
, and 15 highlight related heterocycles:
Key Insights :
- The triazole ring in the target compound enhances stability and target affinity compared to imidazole or pyridazine analogues.
Biological Activity
trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is a novel compound belonging to the triazole family, which has garnered interest for its potential pharmacological activities. This compound's biological activity has been explored in various studies, focusing on its antibacterial, antifungal, and anticancer properties.
- CAS Number : 2268741-29-1
- Molecular Formula : C11H9BrFN3
- Molecular Weight : 282.11 g/mol
- Purity : 97% .
Antibacterial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antibacterial properties. The biological activity of this compound has been assessed against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.125 - 8 μg/mL |
| Pseudomonas aeruginosa | 0.125 - 8 μg/mL |
| Acinetobacter baumannii | 0.125 - 8 μg/mL |
These results indicate that the compound exhibits moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
The triazole scaffold is also known for its antifungal properties. Studies have shown that derivatives of this compound can inhibit the growth of various fungi.
| Fungal Strain | MIC |
|---|---|
| Candida albicans | 0.5 - 4 μg/mL |
| Aspergillus fumigatus | 0.5 - 4 μg/mL |
The antifungal efficacy of trans-2-bromo-7-fluoro-5-phenyl derivatives suggests potential applications in treating fungal infections .
Anticancer Activity
Emerging research highlights the anticancer potential of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | <10 |
| MCF7 (breast cancer) | <10 |
These findings indicate that trans-2-bromo-7-fluoro-5-phenyl derivatives may serve as lead compounds for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
The biological activity of trans-2-bromo-7-fluoro compounds is influenced by their structural components. Key observations include:
- The presence of halogen substituents (e.g., bromine and fluorine) enhances antibacterial activity.
- The phenyl group at position 5 plays a crucial role in increasing potency against various pathogens.
Understanding these relationships can guide the synthesis of more effective analogs with improved therapeutic profiles .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Antibacterial Activity : A series of triazole derivatives were synthesized and tested against multi-drug resistant strains of bacteria. The study found that certain substitutions significantly increased the potency compared to standard antibiotics like vancomycin and ciprofloxacin .
- Antifungal Efficacy Assessment : A comparative analysis of triazole derivatives demonstrated that modifications at specific positions could enhance antifungal activity against resistant strains of Candida and Aspergillus species .
- Anticancer Research : Investigations into the cytotoxic effects of triazole derivatives on various cancer cell lines revealed promising results, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .
Q & A
Q. Which analytical techniques ensure purity and stability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
